molecular formula C5H6BrNO2 B6162902 (4-bromo-5-methyl-1,2-oxazol-3-yl)methanol CAS No. 1040278-91-8

(4-bromo-5-methyl-1,2-oxazol-3-yl)methanol

Cat. No.: B6162902
CAS No.: 1040278-91-8
M. Wt: 192
InChI Key:
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Description

(4-bromo-5-methyl-1,2-oxazol-3-yl)methanol, also known as 4-bromo-5-methyl-1,2-oxazole, is a chemical compound that is widely used in scientific research. It is a colorless, odorless, and highly soluble compound with a molecular weight of 173.04 g/mol. This compound is used in a variety of applications, ranging from lab experiments to drug synthesis. It is also used in the synthesis of various other compounds, including drugs, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of (4-bromo-5-methyl-1,2-oxazol-3-yl)methanolthyl-1,2-oxazole is not fully understood. However, it is believed that the compound acts as a nucleophile, and reacts with electrophiles such as alkyl halides. This reaction forms a new covalent bond, and the reaction is believed to be reversible.
Biochemical and Physiological Effects
The biochemical and physiological effects of (4-bromo-5-methyl-1,2-oxazol-3-yl)methanolthyl-1,2-oxazole are not well understood. However, it has been observed that the compound may have an effect on the activity of enzymes, which could lead to changes in the activity of other biochemical pathways. Additionally, it has been observed that the compound may have an effect on the activity of certain hormones, such as testosterone.

Advantages and Limitations for Lab Experiments

(4-bromo-5-methyl-1,2-oxazol-3-yl)methanolthyl-1,2-oxazole is a versatile compound, and can be used in a variety of laboratory experiments. It is relatively easy to synthesize and can be stored for long periods of time without degradation. Additionally, it is relatively inexpensive and can be used in a variety of reactions. However, the compound can be toxic, and should be handled with care.

Future Directions

There are a number of potential future directions for research on (4-bromo-5-methyl-1,2-oxazol-3-yl)methanolthyl-1,2-oxazole. These include further research into the biochemical and physiological effects of the compound, as well as further research into the synthesis methods and applications of the compound. Additionally, further research into the mechanism of action of the compound could lead to new and improved applications for the compound. Finally, further research into the toxicity of the compound could lead to improved safety protocols for handling the compound in laboratory settings.

Synthesis Methods

(4-bromo-5-methyl-1,2-oxazol-3-yl)methanolthyl-1,2-oxazole can be synthesized through a variety of methods. The most commonly used method is the reaction of (4-bromo-5-methyl-1,2-oxazol-3-yl)methanolthyl-1,2-oxazole with a base, such as sodium hydroxide or potassium hydroxide. This method is simple and efficient, and yields good yields of the desired product. Other methods of synthesis include the reaction of (4-bromo-5-methyl-1,2-oxazol-3-yl)methanolthyl-1,2-oxazole with an acid, such as hydrochloric acid or sulfuric acid, and the reaction of (4-bromo-5-methyl-1,2-oxazol-3-yl)methanolthyl-1,2-oxazole with an alkyl halide.

Scientific Research Applications

(4-bromo-5-methyl-1,2-oxazol-3-yl)methanolthyl-1,2-oxazole is widely used in scientific research. It is used in the synthesis of drugs, agrochemicals, and dyes. It is also used in the synthesis of various other compounds, including polymers, surfactants, and pharmaceuticals. Additionally, it is used in the synthesis of a variety of other compounds, such as polymers, surfactants, and pharmaceuticals.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (4-bromo-5-methyl-1,2-oxazol-3-yl)methanol involves the reaction of 4-bromo-5-methyl-1,2-oxazole with formaldehyde in the presence of a base to form the desired product.", "Starting Materials": [ "4-bromo-5-methyl-1,2-oxazole", "Formaldehyde", "Base (such as sodium hydroxide or potassium hydroxide)", "Solvent (such as ethanol or methanol)" ], "Reaction": [ "Dissolve 4-bromo-5-methyl-1,2-oxazole in a suitable solvent.", "Add formaldehyde to the solution.", "Add a base to the solution and stir the mixture at room temperature for several hours.", "Quench the reaction by adding an acid to the mixture.", "Extract the product with a suitable solvent.", "Purify the product by recrystallization or column chromatography." ] }

1040278-91-8

Molecular Formula

C5H6BrNO2

Molecular Weight

192

Purity

95

Origin of Product

United States

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